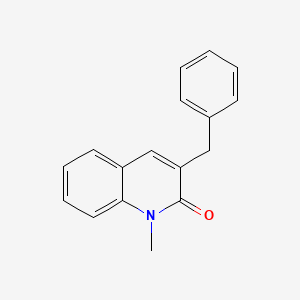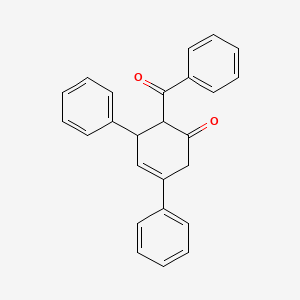![molecular formula C6H12FN B14315540 7-Azabicyclo[4.1.0]heptane;hydrofluoride CAS No. 112383-39-8](/img/structure/B14315540.png)
7-Azabicyclo[4.1.0]heptane;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[4.1.0]heptane;hydrofluoride is a bicyclic compound with a nitrogen atom incorporated into its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane;hydrofluoride typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with dihalocarbene species to form the bicyclic structure . The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Azabicyclo[4.1.0]heptane;hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Azabicyclo[4.1.0]heptane, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
7-Azabicyclo[4.1.0]heptane;hydrofluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[4.1.0]heptane;hydrofluoride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic compound with an oxygen atom instead of nitrogen.
7,7-Difluoro-3-azabicyclo[4.1.0]heptane: A fluorinated derivative with different chemical properties
Propiedades
Número CAS |
112383-39-8 |
|---|---|
Fórmula molecular |
C6H12FN |
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
7-azabicyclo[4.1.0]heptane;hydrofluoride |
InChI |
InChI=1S/C6H11N.FH/c1-2-4-6-5(3-1)7-6;/h5-7H,1-4H2;1H |
Clave InChI |
VTERZADTYPWBKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N2.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


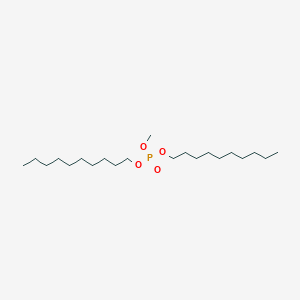
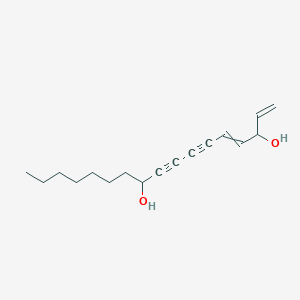
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

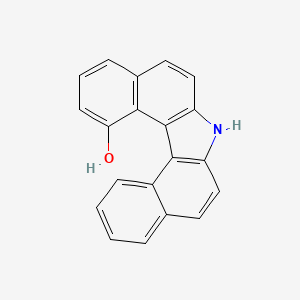
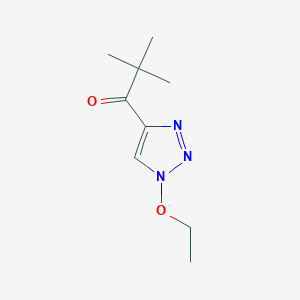

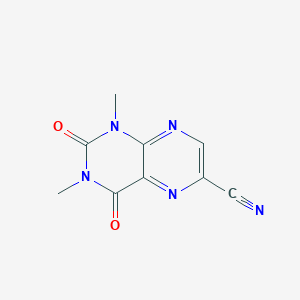
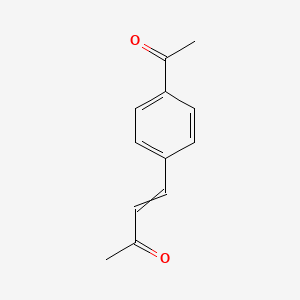
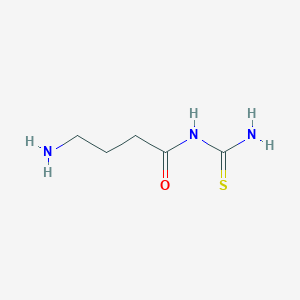

![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
